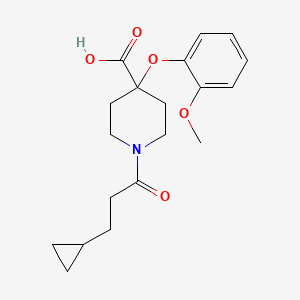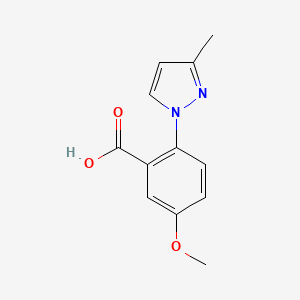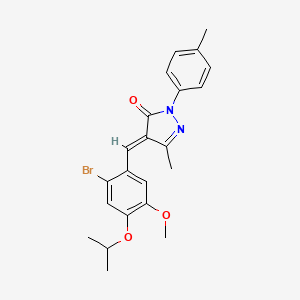![molecular formula C15H12ClFN2O2 B5467881 N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5467881.png)
N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, commonly known as ACY-1215, is a small molecule drug that has been developed as a potential treatment for cancer and other diseases. ACY-1215 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a key role in regulating cellular processes such as gene expression, protein degradation, and cytoskeleton dynamics.
Mechanism of Action
The mechanism of action of ACY-1215 involves its selective inhibition of N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, which leads to the accumulation of acetylated proteins in cells. This compound is known to regulate the activity of several key proteins involved in cancer cell growth and survival, including HSP90, cortactin, and β-catenin. By inhibiting this compound, ACY-1215 disrupts the function of these proteins and induces cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, ACY-1215 has been shown to have other biochemical and physiological effects. For example, ACY-1215 has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. ACY-1215 has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of ACY-1215 for lab experiments is its high selectivity for N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, which reduces the risk of off-target effects. ACY-1215 is also relatively stable and can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, one limitation of ACY-1215 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on ACY-1215. One area of interest is the development of combination therapies that combine ACY-1215 with other drugs to enhance its anti-cancer effects. Another area of interest is the development of new formulations of ACY-1215 that improve its solubility and bioavailability. Finally, there is interest in exploring the potential of ACY-1215 as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, ACY-1215 is a promising small molecule drug that has shown efficacy in preclinical models of cancer and other diseases. Its selective inhibition of N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide makes it an attractive target for drug development, and its potential for use in combination therapies and in other disease areas makes it an exciting area of research.
Synthesis Methods
The synthesis of ACY-1215 involves several steps, including the reaction of 2-chloro-4-fluoroaniline with acetic anhydride to form N-acetyl-2-chloro-4-fluoroaniline, which is then reacted with 3-aminobenzoic acid to form ACY-1215. The synthesis of ACY-1215 has been optimized to improve its yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
ACY-1215 has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that ACY-1215 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that ACY-1215 can inhibit tumor growth and metastasis in animal models of multiple myeloma, breast cancer, and other malignancies.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-6-5-10(17)7-14(13)16/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLPQQDIVZRANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,3-difluorobenzyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5467820.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5467832.png)
![2-[2-(2-thienyl)vinyl]-8-quinolinol](/img/structure/B5467834.png)
![1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one](/img/structure/B5467842.png)
![3-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5467861.png)
![N-[(5-isobutyl-3-isoxazolyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5467867.png)
![8-(3,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5467892.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5467898.png)
![2-methoxy-N-methyl-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5467905.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5467913.png)
